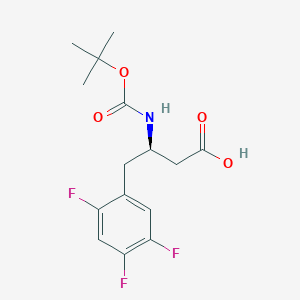

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAXCHGULMWHIO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428050 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486460-00-8 | |

| Record name | N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S9NWB23QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and critical applications of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of important pharmaceutical compounds.

Core Chemical Properties

This compound is a white to yellow or off-white solid.[1][2][3] It is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in peptide synthesis and the creation of complex organic molecules. The compound is sparingly soluble in water but shows slight solubility in solvents like chloroform, DMSO, ethyl acetate, and methanol.[2][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | [5] |

| CAS Number | 486460-00-8 | [1][6][7] |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [6][7][8] |

| Molecular Weight | 333.30 g/mol | [5][6][8] |

| Melting Point | 136-138 °C | [4][8] |

| Boiling Point | 443.1 ± 45.0 °C at 760 mmHg (Predicted) | [4][8][9] |

| Density | 1.292 - 1.293 g/cm³ | [8][9] |

| Appearance | White to Yellow Solid | [1][2] |

| Flash Point | 221.8 °C | [4][10] |

| pKa | 4.30 ± 0.10 (Predicted) | [4] |

| Refractive Index | 1.494 | [4][9] |

| Solubility | Sparingly soluble in water.[2] Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol.[4] | [2][4] |

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Sitagliptin.[1][8][11] Sitagliptin, marketed as a phosphate salt, was the first dipeptidyl peptidase-4 (DPP-4) inhibitor approved by the FDA for the treatment of type 2 diabetes.[1][4] The purity and quality of this compound directly impact the quality of the final Sitagliptin active pharmaceutical ingredient.[12]

Mechanism of Action of Sitagliptin

The diagram below illustrates the logical relationship from the intermediate to the final drug's mechanism of action.

Caption: Role of the intermediate in Sitagliptin synthesis and its subsequent mechanism of action.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for ensuring high yield and purity. Below are summaries of common synthetic approaches.

Synthesis from Amine Precursor

This protocol involves the protection of the amino group of the corresponding free amine using di-tert-butyl dicarbonate (Boc-anhydride).

Workflow Diagram:

Caption: General workflow for the Boc-protection synthesis method.

Methodology:

-

Dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in an appropriate water-immiscible organic solvent, such as toluene.[12]

-

Add Boc-anhydride and a base, like triethylamine, to the solution.[12]

-

Allow the reaction mixture to react at a controlled temperature (e.g., 20°C) for a sufficient duration (e.g., 10 hours).[12]

-

Monitor the reaction progress using a suitable analytical technique (e.g., spectroscopy) to confirm the consumption of the starting material.[12]

-

Upon completion, the solid product can be isolated by filtration.[12]

-

Further purification steps may be necessary to remove any unreacted starting materials or byproducts, such as condensation impurities.[12]

Note: The choice of solvent is critical. While solvents like dichloromethane and tetrahydrofuran have been used, they can lead to the formation of significant condensation impurities, complicating purification.[12]

Synthesis by Hydrolysis

Another synthetic route involves the hydrolysis of the corresponding ester precursor.

Methodology:

-

Start with (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester.[1][6]

-

Add Methanol and Lithium Hydroxide monohydrate (LiOH·H₂O) as the reaction reagents to facilitate the hydrolysis of the ester.[1][6]

-

After the reaction is complete, concentrate the mixture.[1][6]

-

Dissolve the concentrate in dichloromethane and adjust the pH to 2 using 2N HCl to protonate the carboxylate.[1][6]

-

The final product, this compound, can then be obtained through further purification steps.[1][6]

References

- 1. This compound | 486460-00-8 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. (R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid_Jiangxi LongLife Bio-Pharmaceutical Co.,Ltd. [cqlonglife.cn]

- 4. lookchem.com [lookchem.com]

- 5. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [cymitquimica.com]

- 8. This compound - Protheragen [protheragen.ai]

- 9. China this compound / Sitagliptin Intermediate 486460-00-8,Buy this compound / Sitagliptin Intermediate 486460-00-8 Online -china-sinoway.com [china-sinoway.com]

- 10. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8 [homesunshinepharma.com]

- 11. sandoopharma.com [sandoopharma.com]

- 12. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

In-Depth Technical Guide: Physical Properties of Sitagliptin Intermediate 486460-00-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the Sitagliptin intermediate, CAS number 486460-00-8. This compound, chemically identified as (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, is a crucial building block in the synthesis of Sitagliptin, an important therapeutic agent for type 2 diabetes.[1][2][3] A thorough understanding of its physical characteristics is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

Chemical Identity

| Identifier | Value |

| CAS Number | 486460-00-8 |

| Chemical Name | (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid[2][4] |

| Synonyms | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, (R)-N-Boc-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid[4][5] |

| Molecular Formula | C₁₅H₁₈F₃NO₄[2][4][6] |

| Molecular Weight | 333.30 g/mol [6] |

Physicochemical Properties

The physical properties of this intermediate are critical for its handling, processing, and reactivity in the synthetic pathway to Sitagliptin.

| Property | Value |

| Appearance | White to off-white crystalline powder or solid.[1][3][7] |

| Melting Point | Approximately 150-155 °C.[7] |

| Boiling Point | 443.058 °C at 760 mmHg.[1] |

| Density | 1.293 g/cm³.[1] |

| Solubility | Soluble in water and organic solvents.[7] |

| Flash Point | 221.754 °C.[1] |

| Vapor Pressure | 0 mmHg at 25°C.[1] |

| Enthalpy of Vaporization | 73.842 kJ/mol.[1] |

| Index of Refraction | 1.494.[1] |

| Molar Refractivity | 75.072 cm³.[1] |

| Surface Tension | 40.602 dyne/cm.[1] |

Calculated Physicochemical Properties

These computationally derived parameters offer insights into the molecule's behavior in biological and chemical systems.

| Property | Value |

| ACD/LogP | 2.341 |

| ACD/LogD (pH 5.5) | 0.98 |

| ACD/LogD (pH 7.4) | -0.78 |

| ACD/BCF (pH 5.5) | 1.55 |

| ACD/BCF (pH 7.4) | 1.00 |

| ACD/KOC (pH 5.5) | 19.59 |

| ACD/KOC (pH 7.4) | 1.00 |

| #H bond acceptors | 5 |

| #H bond donors | 2 |

| #Freely Rotating Bonds | 7 |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of pharmaceutical intermediates like CAS 486460-00-8, based on established international guidelines.

Melting Range Determination (Adapted from USP General Chapter <741> and OECD Guideline 102)

The melting range of a solid is the temperature range over which it transitions from a solid to a liquid.[1] This method utilizes a capillary apparatus.

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Glass capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).

-

Thermometer calibrated with USP Melting Point Reference Standards.

Procedure:

-

Sample Preparation: The substance is finely powdered. If it contains water of hydration, it is dried at a temperature specified for the material or over a suitable desiccant for at least 16 hours.

-

Capillary Loading: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Measurement: The loaded capillary is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, starting from a temperature about 5 °C below the expected melting point.

-

Observation: The temperature at which the substance begins to collapse or form a liquid (onset) and the temperature at which it is completely melted (clear point) are recorded to define the melting range.

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

-

Ebulliometer or a dynamic method apparatus.

-

Heating bath.

-

Calibrated thermometer.

-

Pressure measurement device.

Procedure (Dynamic Method):

-

The substance is placed in a suitable vessel and heated.

-

The pressure in the system is gradually reduced while monitoring the temperature of the liquid.

-

The temperature and pressure are recorded at which the liquid begins to boil.

-

This process is repeated at various pressures to establish a vapor pressure curve, from which the boiling point at standard atmospheric pressure (101.325 kPa) can be determined.

Water Solubility Determination (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[2][9] The flask method is suitable for substances with solubility above 10⁻² g/L.

Apparatus:

-

Shaking flask or mechanical stirrer.

-

Constant temperature water bath (e.g., 20 ± 0.5 °C).

-

Centrifuge or filtration system to separate undissolved solid.

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) for concentration measurement.

Procedure (Flask Method):

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of the solid substance is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.

-

The experiment is performed in triplicate to ensure the reliability of the results.

Visualizations

The following diagrams illustrate the logical workflow for characterizing the physical properties of a pharmaceutical intermediate and a conceptual signaling pathway where a downstream active pharmaceutical ingredient might be involved.

References

- 1. uspbpep.com [uspbpep.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

A Technical Guide to (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8): A Key Intermediate in the Synthesis of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the chemical compound identified by CAS number 486460-00-8, formally known as (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule is a critical chiral building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This document details the physicochemical properties of this intermediate, presents various synthetic methodologies for its preparation, and outlines its subsequent conversion to Sitagliptin. The information is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Physicochemical Properties

(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid is a white to off-white crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 486460-00-8 | [2][3] |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [2][3] |

| Molecular Weight | 333.30 g/mol | [2][3] |

| Synonyms | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, (R)-N-Boc-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, Sitagliptin N-Boc-Acid Impurity | [2][4][5] |

| Melting Point | Approximately 150-155 °C | [1] |

| Solubility | Soluble in water and organic solvents. | [1] |

Role in Sitagliptin Synthesis

CAS 486460-00-8 is a pivotal intermediate in the manufacturing of Sitagliptin.[1] The synthesis of Sitagliptin involves the coupling of this β-amino acid derivative with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6]triazolo[4,3-a]pyrazine hydrochloride, followed by the deprotection of the Boc (tert-Butoxycarbonyl) group. The chirality of the final drug molecule is established in this intermediate, making its enantioselective synthesis a critical aspect of the overall process.

Synthetic Pathways and Methodologies

The synthesis of (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid can be achieved through various chemical and enzymatic routes. The choice of a specific pathway often depends on factors such as efficiency, cost-effectiveness, and environmental impact.

Chemical Synthesis

One common chemical synthesis approach involves the protection of the amino group of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with a Boc group.

Experimental Protocol Outline (from Patent CN112500316A):

-

(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is dissolved in a suitable organic solvent (e.g., toluene).

-

Di-tert-butyl dicarbonate (Boc-anhydride) and a base (e.g., triethylamine) are added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 20 °C) for a specified duration (e.g., 10 hours).

-

Upon completion, the product is isolated, for instance, by filtration of the solid.

This method aims to achieve high purity and yield while controlling the formation of condensation impurities.

Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of this chiral intermediate. One prominent enzymatic approach utilizes a transaminase to introduce the amino group stereoselectively.

Experimental Protocol Outline (Multi-Enzymatic Cascade):

-

Screening and Selection: A panel of transaminases (TAs) is screened for their activity towards a substrate like ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate.

-

Reaction Setup: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature (e.g., pH 8.0, 37°C).

-

Reagents: The reaction mixture includes the ketoester substrate, an amino donor (e.g., benzylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor. In some setups, a lipase is used to first hydrolyze the ester to the corresponding β-keto acid.

-

Byproduct Removal: To drive the reaction equilibrium, systems can be designed to remove the aldehyde byproduct. This can be achieved by including an aldehyde reductase and a cofactor regeneration system (e.g., formate dehydrogenase).

-

Workup and Isolation: After the reaction, the mixture is acidified to stop the reaction and precipitate the enzyme. The product is then extracted from the aqueous phase using an organic solvent and purified.

This enzymatic cascade has been shown to achieve high conversions and excellent enantioselectivity.

Conversion to Sitagliptin

The final step in the synthesis of Sitagliptin involves the coupling of the Boc-protected amino acid intermediate with the triazolopiperazine moiety.

Experimental Protocol Outline (Peptide Coupling):

-

Coupling Reaction: (3R)-N-(tert-butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyrazine hydrochloride.

-

Coupling Agents: The reaction is facilitated by standard peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBT).

-

Solvent and Base: A suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (MDC) is used, along with a base such as diisopropylethylamine.

-

Deprotection: The resulting Boc-protected Sitagliptin is then deprotected, typically under acidic conditions, to yield the final Sitagliptin free base.

-

Salt Formation: The free base is then treated with phosphoric acid to form the pharmaceutically used sitagliptin phosphate salt.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Sitagliptin, highlighting the role of the title compound.

References

- 1. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 2. WO2020109938A1 - Processes for the preparation of sitagliptin and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 3. WO2009085990A2 - Processes for the preparation of sitagliptin and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. US8183373B2 - Solid state forms of sitagliptin salts - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, possesses specific physicochemical properties that are critical for its handling, processing, and the development of final drug products. This technical guide provides an in-depth overview of the solubility and melting point of this compound, offering detailed experimental protocols for their determination and a summary of available data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The physical characteristics of this compound are crucial for its application in pharmaceutical manufacturing. The following tables summarize the available data on its melting point and solubility.

Melting Point

The melting point of a substance is a key indicator of its purity. For this compound, a consistent melting range has been reported across various sources, suggesting a stable crystalline form.

| Parameter | Reported Value | Reference(s) |

| Melting Point | 136-138°C | [1][2][3] |

| Melting Point | 129-130°C | [4] |

Note: The slight variation in the reported melting point may be attributed to different experimental conditions or minor impurities in the samples.

Solubility Profile

The solubility of an active pharmaceutical ingredient or its intermediate is a critical factor influencing its bioavailability and formulation. Currently, detailed quantitative solubility data for this compound in various solvents is not widely available in published literature. The table below summarizes the qualitative solubility information that has been reported.

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Sparingly soluble | [5] |

| Methanol | Freely soluble | |

| Methanol | Slightly soluble | [1] |

| Chloroform | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

Note: The conflicting reports on the solubility in methanol ("freely soluble" versus "slightly soluble") highlight the necessity for standardized, in-house determination of this property.

Experimental Protocols

To ensure accurate and reproducible results, standardized methods for determining the melting point and solubility should be followed.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and standard technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, a rapid heating rate (e.g., 10-20°C/min) can be used to determine an approximate melting range.

-

Accurate Determination: For a precise measurement, set the heating rate to 1-2°C per minute once the temperature is within 20°C of the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Replicate Measurements: Perform at least two additional measurements to ensure the reproducibility of the results.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, etc.). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to determine the concentration of the analyte.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.

Caption: Workflow for Melting Point and Solubility Determination.

Conclusion

This technical guide provides essential information on the melting point and solubility of this compound. While the melting point is well-documented, quantitative solubility data remains limited, underscoring the importance of conducting thorough in-house experimental verification using standardized protocols such as those detailed herein. Accurate characterization of these physicochemical properties is fundamental for the successful development and formulation of pharmaceuticals containing this important intermediate.

References

- 1. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]

- 2. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | C15H18F3NO4 | CID 21911205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. High Quality Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid 486460-00-8 Suppliers, Factories | Sinova [nbsinova.com]

Synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a pivotal chiral building block in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the management of type 2 diabetes.[1][2] The stereospecific synthesis of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the prevalent and efficient synthetic routes for the preparation of this compound. Key methodologies, including asymmetric hydrogenation, enzymatic kinetic resolution, and chiral pool synthesis, are discussed in detail. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in the field of pharmaceutical development.

Introduction

The enantiomerically pure β-amino acid, this compound, is a key intermediate whose chirality is crucial for its biological activity in drug candidates.[1] The trifluorophenyl moiety imparts unique electronic properties and can enhance metabolic stability and binding affinity. The development of efficient, scalable, and stereoselective synthetic methods for this compound is of significant interest to the pharmaceutical industry. This whitepaper will explore and compare three prominent synthetic strategies, providing detailed experimental procedures and quantitative data to facilitate informed decisions in a research and development setting.

Synthetic Strategies and Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and challenges. The most notable approaches are:

-

Asymmetric Hydrogenation of Enamines: A highly efficient method that creates the desired stereocenter through a catalyzed hydrogenation reaction.

-

Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to resolve a racemic mixture.

-

Chiral Pool Synthesis: A multi-step synthesis starting from a readily available enantiomerically pure starting material, such as an amino acid.

The logical workflow for these synthetic approaches is illustrated below.

Caption: A generalized workflow for the synthesis of the target compound.

Asymmetric Hydrogenation of Enamines

This approach involves the rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester. The key to this method is the use of a chiral phosphine ligand, such as a Josiphos-type ligand, which directs the hydrogenation to stereoselectively form the (R)-enantiomer.

A schematic of this synthetic pathway is presented below:

Caption: Workflow for the asymmetric hydrogenation route.

Experimental Protocol:

-

Synthesis of (Z)-β-enamino ester: A mixture of the corresponding β-keto ester and ammonium acetate in a suitable solvent (e.g., methanol) is heated to reflux. The product is typically isolated by crystallization.

-

Asymmetric Hydrogenation: The enamino ester is dissolved in a degassed solvent (e.g., 2,2,2-trifluoroethanol) in a high-pressure reactor. A rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral Josiphos-type ligand are added. The mixture is hydrogenated under pressure (e.g., 90-100 psig H₂) at a controlled temperature (e.g., 50 °C) for a specified time.[3]

-

In situ Boc Protection: After hydrogenation, the resulting (R)-β-amino ester can be directly protected without isolation. Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added to the reaction mixture.

-

Hydrolysis: The crude Boc-(R)-β-amino ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of methanol and water.

-

Work-up and Purification: The reaction mixture is acidified (e.g., with 2N HCl) and extracted with an organic solvent (e.g., dichloromethane).[1][4] The organic layer is dried and concentrated to yield the final product, which can be further purified by crystallization.

Enzymatic Kinetic Resolution

This method employs a lipase to selectively hydrolyze one enantiomer of a racemic mixture of a β-amino ester, leaving the desired enantiomer unreacted. Lipase PSIM from Burkholderia cepacia has been shown to be highly effective for this transformation.

The workflow for this enzymatic resolution is as follows:

Caption: Workflow for the enzymatic kinetic resolution route.

Experimental Protocol:

-

Enzymatic Resolution: The racemic β-amino ester hydrochloride is dissolved in diisopropyl ether (iPr₂O). Lipase PSIM, triethylamine (Et₃N), and water are added to the mixture. The suspension is shaken at 45 °C until approximately 50% conversion is achieved.[5]

-

Separation: The enzyme is filtered off, and the unreacted (R)-β-amino ester is separated from the hydrolyzed (S)-β-amino acid.

-

Boc Protection: The isolated (R)-β-amino ester is then protected with Boc-anhydride in the presence of a base.

-

Hydrolysis: The resulting Boc-(R)-β-amino ester is hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in methanol/water).

-

Purification: The final product is purified by standard techniques such as crystallization.

Chiral Pool Synthesis from (S)-Serine

This multi-step synthesis utilizes the readily available and inexpensive chiral building block, (S)-serine. The synthesis involves the formation of a key aziridine intermediate, followed by a nucleophilic ring-opening reaction.

A simplified workflow for this route is depicted below:

Caption: Simplified workflow for the chiral pool synthesis from (S)-Serine.

Experimental Protocol Outline:

The synthesis from (S)-serine is a ten-step process.[6][7] The key transformations include:

-

Protection of the amino and carboxyl groups of (S)-serine.

-

Reduction of the ester to the corresponding alcohol.

-

Conversion of the hydroxyl group to a good leaving group (e.g., tosylate).

-

Intramolecular cyclization to form the N-protected (R)-aziridin-2-methanol.

-

Ring-opening of the aziridine with (2,4,5-trifluorophenyl)magnesium bromide.

-

A series of deprotection and oxidation steps to yield the final Boc-protected β-amino acid.

Quantitative Data Summary

The efficiency of each synthetic route can be evaluated based on key quantitative metrics such as chemical yield and enantiomeric excess (ee). The following table summarizes typical data for the discussed methodologies.

| Synthetic Route | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂, Josiphos-type ligand | High | >97% (can be >99% after crystallization) | [8] |

| Enzymatic Kinetic Resolution | Lipase PSIM (Burkholderia cepacia) | >48% (for the desired enantiomer) | ≥99% | [5] |

| Chiral Pool Synthesis | (S)-Serine | ~30% (overall for 10 steps) | High (chirality from starting material) | [6][7] |

Boc Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

For routes that yield the free amino acid, a subsequent Boc protection step is necessary.

Experimental Protocol:

-

(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10g) is dissolved in a mixture of an organic solvent immiscible with water (e.g., toluene, 20g) and water (25g) containing an inorganic base (e.g., sodium hydroxide, 3.5g).[9]

-

The solution is cooled to 20 °C.

-

A solution of di-tert-butyl dicarbonate (Boc₂O, 10.29g) in the same organic solvent is added dropwise while maintaining the temperature at 20 °C.[9]

-

The reaction is stirred for approximately 10 hours.

-

Upon completion, the product can be isolated by filtration or extraction, depending on the solvent system used. This method has been reported to yield the product with high purity (e.g., 96.95%) and minimal condensation impurities.[9]

Conclusion

The synthesis of this compound can be achieved through several effective strategies. The choice of a particular route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment. Asymmetric hydrogenation offers a direct and highly enantioselective route, while enzymatic resolution provides excellent stereopurity through a biocatalytic process. The chiral pool synthesis, although longer, relies on an inexpensive and readily available starting material. The detailed protocols and comparative data presented in this whitepaper are intended to guide researchers in selecting and implementing the most suitable synthetic approach for their specific needs.

References

- 1. This compound | 486460-00-8 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

| Identifier | Value |

| IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid |

| CAS Number | 486460-00-8[1] |

| Molecular Formula | C₁₅H₁₈F₃NO₄[1] |

| Molecular Weight | 333.31 g/mol [1] |

| Physical Form | White to off-white solid |

| Melting Point | 136-138 °C |

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the title compound. It should be noted that while predicted ¹H NMR data is available, complete experimental datasets for all techniques are not readily found in publicly accessible literature. The data presented for ¹³C NMR, FT-IR, and Mass Spectrometry are based on characteristic values for the functional groups present in the molecule and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.09 | d | 7.7 | 1H | Ar-H |

| 6.91 | d | 6.7 | 1H | Ar-H |

| 5.03 | d | 4.0 | 1H | NH |

| 4.36 | s | - | 1H | CH-N |

| 3.06 - 2.75 | m | - | 3H | CH₂-Ar, CH₂-COOH |

| 2.62 | dd | 16.4, 5.6 | 1H | CH₂-COOH |

| 1.33 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 170 - 180 | C=O (Carboxylic Acid) |

| 155 - 157 | C=O (Boc Carbamate) |

| 140 - 160 | C-F (Aromatic) |

| 115 - 130 | C-H (Aromatic) |

| 79 - 81 | C (CH₃)₃ (Boc) |

| 45 - 55 | C H-N |

| 35 - 45 | C H₂-Ar |

| 30 - 40 | C H₂-COOH |

| 28 - 29 | C(C H₃)₃ (Boc) |

Table 3: FT-IR Spectroscopic Data (Expected Absorption Bands)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200 - 3550 | O-H stretch | Carboxylic acid, broad due to hydrogen bonding |

| 3300 - 3400 | N-H stretch | Amine (carbamate) |

| 2840 - 3000 | C-H stretch | Alkane |

| 1710 - 1740 | C=O stretch | Carboxylic acid |

| 1680 - 1700 | C=O stretch | Carbamate (Boc group) |

| 1500 - 1550 | N-H bend | Amine (carbamate) |

| 1365 - 1395 | C-H bend | gem-dimethyl of Boc group |

| 1150 - 1250 | C-O stretch | Carbamate |

| 1000 - 1100 | C-F stretch | Aryl fluoride |

Table 4: Mass Spectrometry Data (Expected Fragmentation)

Ionization Mode: Electrospray (ESI), Positive Ion

| m/z | Ion | Description |

| 334.1 | [M+H]⁺ | Protonated molecular ion |

| 278.1 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group |

| 234.1 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are provided below. These protocols are based on established synthetic methods and standard analytical procedures.

Synthesis Protocol

This protocol is adapted from publicly available patent literature.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 equivalent) in an appropriate organic solvent immiscible with water (e.g., toluene or methyl tert-butyl ether) at a concentration of approximately 15 g/L.

-

Reagent Addition: To the solution, add triethylamine (approximately 1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc-anhydride, approximately 1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature (approximately 20 °C) for 10-12 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Workup: Upon completion of the reaction, if a solid precipitate (triethylammonium salt) has formed, remove it by filtration.

-

Extraction: If no precipitate is formed, or after filtration, wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 or 500 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 or 125 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride). Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this solution to a final concentration of approximately 10 µg/mL in the same solvent. If necessary, add a small amount of formic acid to aid in protonation for positive ion mode.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

A Technical Guide to the Retrosynthetic Analysis of the Sitagliptin Precursor

For Researchers, Scientists, and Drug Development Professionals

Sitagliptin, an orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, is a widely used therapeutic agent for the management of type 2 diabetes. The synthesis of its chiral β-amino acid core has been a subject of extensive research, leading to the development of progressively more efficient and environmentally benign manufacturing processes. This technical guide provides an in-depth exploration of the key retrosynthetic strategies for the Sitagliptin precursor, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Retrosynthetic Strategies

The synthesis of Sitagliptin has evolved through three major generations, each representing a significant advancement in asymmetric synthesis and process chemistry. The primary challenge lies in the stereoselective construction of the chiral amine.

First-Generation Synthesis: Asymmetric Hydrogenation of a β-Keto Ester

The initial manufacturing route established the chiral center through the asymmetric hydrogenation of a β-keto ester intermediate. This approach, while effective for early clinical supplies, involved multiple steps and generated a considerable amount of waste.[1][2][3]

Retrosynthetic Analysis:

Caption: First-Generation Retrosynthesis of Sitagliptin.

Second-Generation Synthesis: Asymmetric Hydrogenation of an Enamine

A more efficient and "greener" approach was developed based on the asymmetric hydrogenation of a key enamine intermediate, dehydrositagliptin.[4][5][6] This route significantly reduced the number of steps and waste streams.[5][6]

Retrosynthetic Analysis:

Caption: Second-Generation Retrosynthesis of Sitagliptin.

Third-Generation Synthesis: Biocatalytic Transamination

The most recent and highly acclaimed manufacturing process utilizes a specifically engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[2][7] This biocatalytic approach is a landmark in green chemistry, offering high efficiency and stereoselectivity.[8][9][10]

Retrosynthetic Analysis:

Caption: Third-Generation Retrosynthesis of Sitagliptin.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic generations, allowing for a direct comparison of their efficiencies.

| Parameter | First Generation | Second Generation | Third Generation (Biocatalytic) |

| Overall Yield | 52%[2][3] | up to 65%[4][5][6] | 92%[2] |

| Key Step | Ru-catalyzed asymmetric hydrogenation of a β-keto ester[1] | Rh-catalyzed asymmetric hydrogenation of an enamine[4][5] | Engineered transaminase-catalyzed amination of a ketone[2][7] |

| Enantiomeric Excess (ee) | High (after subsequent steps) | 95% (before crystallization)[2] | >99.95%[2] |

| Key Intermediate Yield | Not explicitly stated for a single key intermediate | Dehydrositagliptin intermediate: 82% yield in a one-pot process[4][5][6] | Not applicable (direct conversion) |

| Catalyst Loading | Not specified in detail | As low as 0.15 mol % of Rh(I)/tBu JOSIPHOS[5][6] | 6 g/L of evolved transaminase[2] |

| Waste Reduction | Significant waste generation[2] | Significantly reduced waste compared to the first generation[5] | Further reduction in waste[2] |

Experimental Protocols

This section provides an overview of the methodologies for the key transformations in each synthetic route.

First-Generation: Asymmetric Hydrogenation of a β-Keto Ester

The key step involves the stereoselective reduction of a β-keto ester using a chiral ruthenium catalyst.

General Procedure: The β-keto ester is dissolved in a suitable solvent (e.g., methanol). A chiral ruthenium catalyst, such as a Ru-BINAP complex, is added. The mixture is then subjected to hydrogenation under pressure. Following the reaction, the product β-hydroxy ester is isolated and purified. This intermediate then undergoes several further transformations, including amination and coupling with the triazolopiperazine moiety, to yield Sitagliptin.[1][2]

Second-Generation: Asymmetric Hydrogenation of Dehydrositagliptin

This process involves the highly enantioselective hydrogenation of the enamine intermediate, dehydrositagliptin.

Experimental Workflow:

Caption: Second-Generation Hydrogenation Workflow.

General Procedure: The dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[4] For the hydrogenation, this intermediate is dissolved in methanol. The Rh(I)/tBu JOSIPHOS catalyst is added, and the mixture is hydrogenated at a specified pressure and temperature. Upon completion, Sitagliptin is isolated as its phosphate salt.[4][5][6]

Third-Generation: Biocatalytic Transamination

This route employs an engineered (R)-selective transaminase to directly convert the prositagliptin ketone to Sitagliptin.

Experimental Workflow:

Caption: Third-Generation Biocatalytic Workflow.

General Procedure: The prositagliptin ketone is dissolved in a buffered aqueous solution, often with a co-solvent like DMSO to aid solubility. The engineered transaminase enzyme and an amine donor (such as isopropylamine) are added. The reaction is maintained at a controlled pH and temperature until completion. The Sitagliptin product is then extracted from the aqueous phase and isolated as the phosphate salt.[2]

Alternative Synthetic Approaches

While the three generations of synthesis developed by Merck are the most prominent, other innovative strategies have been explored.

-

Phase-Transfer Catalytic aza-Michael Addition: This organocatalytic approach introduces the chiral amine via an enantioselective aza-Michael addition.[11][12] This method has demonstrated the potential to achieve high enantioselectivity (96% ee) in 7 steps with a 41% overall yield.[12]

-

Chemical Resolution: Racemic Sitagliptin can be synthesized and then resolved using a chiral resolving agent, such as (-)-di-p-toluoyl-l-tartaric acid.[1][13] One such route reported an overall yield of 11% over five steps.[1][13]

-

Biocatalytic Retrosynthesis of Precursors: Chemo-enzymatic routes have been developed for the synthesis of key precursors to Sitagliptin, such as fluorinated D-phenylalanine derivatives. These routes utilize various biocatalytic steps, including reductive amination, transamination, and deracemisation, achieving high enantiomeric excess (>99%) and isolated yields of 36-62%.[8][9]

-

Electrochemical Synthesis: A novel approach utilizing an electrochemical nickel-catalyzed sp2-sp3 cross-coupling reaction has been reported for the synthesis of a Sitagliptin precursor, with an overall yield of 33% for the final product.[14]

References

- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scilit.com [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Electrochemical Synthesis of a Sitagliptin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Pillars of Sitagliptin Synthesis: An In-depth Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal intermediates in the synthesis of Sitagliptin, a leading dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of this complex chiral β-amino acid derivative has evolved significantly, driven by the pursuit of efficiency, cost-effectiveness, and green chemistry principles. This document delves into the core synthetic strategies, detailing the key intermediates, their synthesis, and the associated experimental protocols.

The Heterocyclic Core: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

A common feature in most Sitagliptin syntheses is the early-stage construction of the triazolopiperazine heterocyclic system. The hydrochloride salt of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine serves as a crucial building block, providing the foundational structure for the final drug molecule.[4] Its high purity is paramount for the success of subsequent coupling reactions.[4]

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

A representative synthesis of this key intermediate involves a multi-step sequence starting from 2-chloropyrazine.

Experimental Protocol:

Step 1: Synthesis of 2-Hydrazinopyrazine To a solution of ethanol and hydrazine hydrate, 2-chloropyrazine is added dropwise. The pH is adjusted to 6, and the resulting mixture is purified to yield 2-hydrazinopyrazine.

Step 2: Formation of the Triazole Ring Chlorobenzene and trifluoroacetic anhydride are combined, and 2-hydrazinopyrazine is added under stirring. The mixture is heated, and methanesulfonic acid is introduced, followed by refluxing to distill off trifluoroacetic acid. After the reaction, the mixture is concentrated under reduced pressure. The pH is then adjusted to 12 to separate the organic phase and purify the product.

Step 3: Reduction and Salt Formation The product from the previous step is dissolved in an ethanol solution and subjected to hydrogenation in a high-pressure kettle with a palladium on carbon catalyst under a nitrogen atmosphere. After the reaction, the catalyst is filtered, and the filtrate is washed and concentrated. The residue is mixed with an ethanol solution of hydrogen chloride. The resulting precipitate is separated, washed, and dried to a constant weight to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

Evolution of the Chiral β-Amino Acid Side Chain Synthesis

The primary challenge in Sitagliptin synthesis lies in the stereoselective construction of the (R)-β-amino acid side chain. Several generations of synthesis have been developed, each with distinct key intermediates.

First-Generation Synthesis: Asymmetric Hydrogenation of a β-Keto Ester

Merck's initial manufacturing process established the chiral center early in the synthesis through the asymmetric hydrogenation of a β-keto ester.[1][5][6]

Key Intermediates:

-

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (a β-keto ester)

-

(R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid (a β-hydroxy acid)

-

N-Benzyloxy-β-lactam

-

(3R)-3-(Benzyloxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid

Logical Flow of the First-Generation Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone, celebrated for its robustness, ease of introduction, and facile, selective removal under acidic conditions.[1][2][3] Its development in the late 1950s revolutionized peptide synthesis by providing an orthogonal protecting group to the existing benzyl carbamates (Cbz), thereby expanding the repertoire of synthetic strategies.[3] This technical guide provides a comprehensive overview of the Boc group's role in amino acid synthesis, detailing its mechanism of action, experimental protocols, and quantitative data to inform practical applications in research and development.

Core Principles of Amine Protection in Peptide Synthesis

The synthesis of peptides involves the sequential coupling of amino acids to form a polypeptide chain.[] This process necessitates the temporary masking of the α-amino group of one amino acid to prevent self-polymerization and ensure that it selectively reacts with the carboxyl group of another amino acid.[] An ideal protecting group must be stable under the conditions of peptide bond formation and subsequent reaction cycles, yet be removable under specific, mild conditions that do not compromise the integrity of the growing peptide chain.[] The Boc group admirably fulfills these criteria, offering stability in basic and nucleophilic environments while being readily cleaved by acids.[2]

The Boc Protecting Group: Mechanism of Action

The utility of the Boc group lies in the predictable and well-understood mechanisms of its introduction (protection) and removal (deprotection).

Boc Protection of Amino Acids

The introduction of the Boc group onto the nitrogen atom of an amino acid is typically achieved through a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1][5] The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][3] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[1][6] While the reaction can proceed without an external base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide is common to neutralize the protonated amine and drive the reaction to completion.[7]

Diagram 1: Mechanism of Boc Protection

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Boc Deprotection of Amino Acids

The removal of the Boc group is characteristically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] The deprotection mechanism is an acid-catalyzed process initiated by the protonation of the carbonyl oxygen of the Boc group.[8][10] This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10][11] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form the corresponding salt.[8][11]

Diagram 2: Mechanism of Boc Deprotection

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for these transformations.

| Table 1: Typical Conditions for Boc Protection of Primary Amines | ||||

| Amine Substrate | Solvent | Base (equiv.) | (Boc)₂O (equiv.) | Typical Yield (%) |

| General Primary Amine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (1.1) | 1.1 | >95 |

| Amino Acid | Water/THF or Dioxane | Sodium Hydroxide (1.0-1.5) | 1.1-1.2 | >90 |

| Arylamine | Dichloromethane (DCM) | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | 1.1 | >90 |

| Table 2: Common Reagents and Conditions for Boc Deprotection | |||

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 2 h |

| Hydrochloric Acid (4M) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 h |

| Zinc Bromide | Dichloromethane (DCM) | Room Temperature | Overnight |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide generalized procedures for the Boc protection and deprotection of amino acids.

Protocol 1: Boc Protection of a Primary Amine in Solution-Phase

Objective: To protect a primary amine with di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.1 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as DCM or THF to a concentration of approximately 0.1-0.5 M in a round-bottom flask.[1]

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[1]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

-

Purification: If necessary, purify the crude product by flash column chromatography.

Diagram 3: Experimental Workflow for Boc Protection

Caption: General experimental workflow for the Boc protection of a primary amine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Solution-Phase

Objective: To remove the Boc protecting group from an N-Boc protected amine.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath, and rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[8]

-

Cooling: Cool the solution to 0 °C using an ice bath.[8]

-

Addition of TFA: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[8]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]

-

Work-up (for free amine): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

-

Note: If the amine TFA salt is the desired product, the basic work-up (step 7) should be omitted. The crude product can be purified directly or used in the subsequent step.[8]

Diagram 4: Experimental Workflow for Boc Deprotection

Caption: General experimental workflow for TFA-mediated N-Boc deprotection.

Applications in Peptide Synthesis and Drug Development

The Boc group has been instrumental in both solution-phase and solid-phase peptide synthesis (SPPS).[][9] In the Boc/Bzl (benzyl side-chain protection) strategy for SPPS, the Nα-Boc group is removed at each cycle with TFA, while the benzyl-based side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[12]

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more prevalent in automated SPPS due to its milder deprotection conditions, the Boc strategy remains highly relevant.[][] It is particularly advantageous for the synthesis of long or complex peptides where aggregation can be an issue, as the acidic deprotection step protonates the N-terminus, which can help to disrupt intermolecular hydrogen bonding.[12] Furthermore, Boc-protected amino acids are often more cost-effective than their Fmoc-protected counterparts.[]

In drug development, the Boc group is widely used to protect amine functionalities in complex intermediates during the synthesis of active pharmaceutical ingredients (APIs).[9][] Its predictable reactivity and orthogonality to many other protecting groups make it an invaluable tool for medicinal chemists.[1]

Conclusion

The tert-butoxycarbonyl protecting group is a versatile and indispensable tool in the arsenal of the synthetic chemist. Its well-defined mechanisms of protection and deprotection, coupled with its orthogonality to other common protecting groups, have solidified its role in the synthesis of peptides and complex organic molecules. This guide has provided a technical overview of the core principles, quantitative data, and experimental protocols associated with the use of the Boc group, intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. genscript.com [genscript.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of the Sitagliptin Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the key chiral amine intermediate of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Sitagliptin requires the stereoselective formation of a β-amino acid derivative, and various efficient methods have been developed to achieve high enantiopurity. This guide covers the two primary industrial strategies: biocatalytic transamination and rhodium-catalyzed asymmetric hydrogenation.

Biocatalytic Asymmetric Synthesis using Transaminases

The use of transaminase (TA) enzymes offers a green and highly selective approach for the synthesis of the Sitagliptin intermediate. This method typically involves the asymmetric amination of a prochiral ketone precursor. Engineered ω-transaminases are often employed to achieve high conversion and enantiomeric excess.

Overview of the Enzymatic Approach

The enzymatic process utilizes an (R)-selective transaminase to convert a prositagliptin ketone to the desired chiral amine.[1] This biocatalytic route is environmentally friendly and can operate under mild reaction conditions.[2][3] To drive the reaction equilibrium towards the product, an amine donor, such as isopropylamine, is used in excess. The process can be conducted using whole cells expressing the transaminase or with the isolated and sometimes immobilized enzyme.

Data Presentation: Comparison of Biocatalytic Methods

| Method | Enzyme | Substrate | Amine Donor | Key Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Isolated Yield (%) | Reference |

| Whole-Cell Biotransformation | Transaminase from Roseomonas deserti (TARO) and Esterase from Pseudomonas stutzeri (Est PS) co-expressed in E. coli | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Benzylamine | pH 8.0, 37°C, with AHR/FDH system for cofactor regeneration | 70-91 | >99 | 61 | [4][5] |

| Multi-Enzymatic Cascade | ω-Transaminase from Ilumatobacter coccineus (ω-TAIC) and Lipase from Candida rugosa (CRL) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | (S)-α-methylbenzylamine | pH 7.0 | 92.3 (at 100 mM substrate) | 99 | Not Reported | [6] |

| Immobilized Enzyme | Transaminase EMIN041 immobilized on epoxy-functionalized methacrylic resin | Pro-sitagliptin ketone | Isopropylamine | pH 9.0, 40°C | 99 | >99 | Not Reported | [2] |

| Directed Evolution | Engineered (R)-selective transaminase (variant ATA5/F189H/S236T/M121H) | Pro-sitagliptin ketone analog | Isopropylamine | 40% DMSO, pH 9.0 | 93.1 (at 700 mM substrate) | >99 | Not Reported | [7] |

Experimental Protocol: Whole-Cell Biotransformation

This protocol is adapted from the multi-enzymatic cascade system for the synthesis of the Sitagliptin intermediate using benzylamine as the amine donor.[4][5][8]

Materials:

-

E. coli whole cells co-expressing transaminase (TARO) and esterase (Est PS)

-

E. coli whole cells co-expressing aldehyde reductase (AHR) and formate dehydrogenase (FDH)

-

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (substrate)

-

Benzylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Sodium formate

-

Tris-HCl buffer (200 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a reaction mixture in a final volume of 40 mL containing:

-

100 mM Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 g)

-

300 mM Benzylamine

-

0.5 mM PLP

-

60 mg (CDW)/mL of TARO-Est PS co-expressing cells

-

60 mg (CDW)/mL of AHR/FDH co-expressing cells

-

200 mM Sodium formate

-

200 mM Tris-HCl buffer (pH 8.0)

-

-

Incubate the reaction mixture at 37°C with shaking.

-

Monitor the progress of the reaction by taking samples at different time intervals and analyzing them by HPLC.

-

Upon completion (approximately 24 hours), quench the reaction.

-

Centrifuge the reaction mixture to separate the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the Sitagliptin intermediate.

Visualization: Enzymatic Synthesis Workflow

Caption: Workflow of the multi-enzymatic cascade for Sitagliptin intermediate synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation